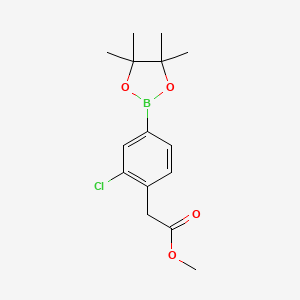

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

This compound features a phenylacetate backbone substituted with a chloro group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. The methyl ester group enhances solubility in organic solvents, while the dioxaborolane enables Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures for pharmaceuticals and materials science .

Properties

IUPAC Name |

methyl 2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIQMJIVHOIJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the phosphitylation of alcohols and heteroatomic nucleophiles.

Mode of Action

It is known that similar compounds are used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands.

Biochemical Pathways

It is known that similar compounds are used in various types of coupling reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling.

Pharmacokinetics

It is known that similar compounds have a boiling point of 815-82 °C/13 mmHg and a density of 1149 g/mL at 25 °C.

Action Environment

The action, efficacy, and stability of Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can be influenced by various environmental factors. For instance, it is known that similar compounds should be stored in a locked place. Furthermore, they react violently with water, indicating that they should be handled and stored in an inert atmosphere.

Biochemical Analysis

Biochemical Properties

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as proteases and kinases, potentially inhibiting their activity through the formation of covalent bonds with active site residues. The boronic ester group in the compound is known to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby modulating cellular responses.

Cellular Effects

The effects of Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting specific kinases, the compound can alter gene expression patterns and cellular metabolism. For instance, the inhibition of kinases involved in the MAPK/ERK pathway can lead to changes in cell proliferation and apoptosis. Furthermore, this compound can affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its interaction with biomolecules at the molecular level. The boronic ester group in the compound can form reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This interaction can lead to the inhibition of enzyme activity by blocking the active site or inducing conformational changes in the enzyme structure. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can change over time. The stability of the compound is a critical factor, as it can undergo hydrolysis or degradation under certain conditions. Studies have shown that the compound remains stable under neutral to slightly acidic conditions but can degrade in highly basic environments. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular function. In vitro and in vivo studies have demonstrated that the compound can have lasting effects on cellular processes, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects. Animal studies have also shown that the compound can affect various physiological processes, including immune responses and metabolic regulation.

Metabolic Pathways

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of the compound can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or targeting signals. For example, the compound can be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be localized to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of the compound can also determine its potential toxicity, as accumulation in certain organelles can lead to cellular damage.

Biological Activity

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS No. 849934-95-8) is a complex organic compound notable for its structural features and potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BClO4, with a molecular weight of approximately 310.58 g/mol. The presence of the dioxaborolane moiety contributes to its unique reactivity and biological properties. The compound has a high gastrointestinal absorption rate and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects .

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exhibits various biological activities primarily due to its ability to interact with biological macromolecules. Its boron-containing structure allows it to form stable complexes with nucleophiles, which may enhance its reactivity in biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain strains of bacteria.

Pharmacological Profile

The pharmacological profile of Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate indicates potential therapeutic applications:

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | None |

| Log P (octanol-water) | 3.33 |

| Toxicity | Moderate |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various boron-containing compounds against multidrug-resistant strains of bacteria. Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Cancer Research

In cancer research contexts, compounds similar to Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate have been investigated for their ability to inhibit tumor growth. For example:

Scientific Research Applications

Synthetic Applications

1. Cross-Coupling Reactions

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate serves as a valuable intermediate in cross-coupling reactions. It can be utilized in the Suzuki-Miyaura coupling to form biaryl compounds. The presence of the boronate ester facilitates the formation of carbon-carbon bonds under mild conditions.

Case Study :

In a study involving the synthesis of complex biaryl compounds, methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate was reacted with various aryl halides using palladium catalysts. The reaction yielded high purity products with good yields (up to 47%) under optimized conditions involving tetrahydrofuran and toluene as solvents .

2. Medicinal Chemistry

The compound shows potential in medicinal chemistry as a precursor for developing pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity.

Example Applications :

- Anticancer Agents : Modifications of the dioxaborolane moiety have been explored to create analogs with improved efficacy against cancer cell lines.

- Antimicrobial Activity : The chlorinated phenyl group may contribute to enhanced antimicrobial properties when incorporated into larger molecular frameworks.

Research indicates that compounds containing dioxaborolane structures exhibit interesting biological activities. For instance:

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit specific enzymes involved in cancer metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Chloro vs. Fluoro Substitution

- Methyl 2-[3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetate (CAS 59627674): Replacing the 2-chloro substituent with 3-fluoro alters electronic effects. However, the 3-position substitution may reduce steric hindrance compared to the 2-chloro analog .

Chloro vs. Methoxy/Ethoxy Substitution

- 2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate (CAS 811841-45-9):

The methoxy group is electron-donating, which may stabilize the boronate ring against hydrolysis but reduce reactivity in Suzuki couplings. This compound exhibits a molecular formula of C15H21BO5 (avg. mass 292.140), differing in solubility due to increased polarity . - The ethyl chain may also lower melting points compared to the chloro analog .

Ester Group Modifications

Methyl vs. Ethyl Esters

- Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate (CAS 890839-11-9):

The ethyl ester increases lipophilicity, enhancing membrane permeability in drug candidates. However, its slower hydrolysis rate compared to methyl esters may affect prodrug activation .

Acetate vs. Propanoate Esters

- Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate (CAS 478375-42-7): The propanoate chain extends the molecule’s aliphatic region, altering crystallinity and thermal stability. This modification may reduce reactivity due to increased steric shielding of the boronate .

Positional Isomerism

- This isomer is used in nickel-catalyzed migratory arylboration reactions .

Complex Derivatives in Medicinal Chemistry

- 4-(1-(6-Morpholinopyridin-3-yl)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethyl)Phenyl Acetate: Incorporation of morpholino-pyridine enhances binding to kinase targets. The boronate serves as a handle for late-stage functionalization in drug discovery .

- tert-Butyl (S)-2-(2,3,9-Trimethyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-6H-Thieno[3,2-f][1,2,4]Triazolo[4,3-a][1,4]Diazepin-6-yl)Acetate (Int-1): This derivative, part of JQ1-based proteolysis-targeting chimeras (PROTACs), demonstrates the utility of boronate esters in covalent glue degraders .

Comparative Data Table

Preparation Methods

Starting Material

The starting material is often a chlorinated arylacetate derivative, such as methyl 2-(2-chloro-4-bromophenyl)acetate or its activated derivatives. The presence of the chloro substituent at the ortho position and a leaving group (e.g., bromine or triflate) at the para position facilitates selective borylation.

Borylation Reaction

- Reagents: Bis(pinacolato)diboron (B2pin2) is the boron source.

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly used.

- Base: Potassium acetate (KOAc) or similar bases.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane.

- Conditions: Heating at 80–100°C under inert atmosphere (argon or nitrogen) for several hours.

The reaction proceeds via palladium-catalyzed Miyaura borylation, where the aryl halide is converted to the corresponding arylboronate ester.

Alternative Activation and Functionalization Routes

According to patent WO2020049153A1 and related literature, alternative activation of the arylacetate precursor is achieved by converting the carbonyl group into a more reactive leaving group such as triflate (-OSO2CF3) to facilitate subsequent coupling steps.

- Activation Reagents: Triflic anhydride or N-phenylbistriflimide.

- Base: Sodium hydride (NaH) as a strong base.

- Catalyst: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

- Solvent: Methyl tetrahydrofuran (Me-THF) or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

This triflation step enhances the reactivity of the intermediate, allowing efficient Suzuki coupling with organoboron reagents to install the boronate ester group.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, DMF/dioxane, 80–100°C | Install boronate ester group | Miyaura borylation; inert atmosphere required |

| Triflation (Activation) | Triflic anhydride or N-phenylbistriflimide, NaH, DBU, Me-THF, 0–25°C | Convert carbonyl to triflate leaving group | Enhances coupling efficiency |

| Esterification | Methanol, acid catalyst, reflux | Convert acid to methyl ester | Optional if starting ester is already methylated |

Research Findings and Optimization

- Catalyst Selection: Pd(dppf)Cl2 is preferred for high yields and selectivity in borylation.

- Base Choice: KOAc provides mild basic conditions, minimizing side reactions.

- Solvent Effects: Polar aprotic solvents like DMF improve solubility and reaction rates.

- Temperature Control: Maintaining 80–100°C is critical for optimal conversion without decomposition.

- Purification: Crystallization from acetonitrile or tert-amyl alcohol yields high-purity product (>99%).

Q & A

Q. What synthetic routes are commonly used to prepare Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, intermediate methyl 2-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can react with aryl/heteroaryl halides under palladium catalysis. Key steps include coupling in dioxane at 90°C under inert atmospheres, with potassium acetate as a base, followed by acid workup . Yields range from 43% to 44% depending on reaction optimization .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are essential. For instance, ¹H-NMR in CDCl₃ reveals characteristic peaks for the dioxaborolane group (δ 1.33 ppm, 12H, 4 CH₃) and aromatic protons (δ 6.88–7.77 ppm). Mass spectrometry (GC-MS) and InChI key validation (e.g., FNLWHBHWDXCWHV-UHFFFAOYSA-N) further confirm structural integrity .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C under inert conditions (argon/nitrogen) to prevent hydrolysis of the boronic ester. Avoid exposure to moisture or high temperatures, as these can degrade the dioxaborolane moiety .

Advanced Research Questions

Q. What factors contribute to yield variability in its synthesis, and how can they be mitigated?

Yield variability arises from catalyst loading (e.g., PdCl₂(dppf)CH₂Cl₂ at 0.021 mmol), reaction time (24 hours at 90°C), and base selection (e.g., Na₂CO₃ vs. KOAc). Optimizing ligand-to-palladium ratios and ensuring strict inert conditions can improve reproducibility. Contradictions in yields (43% vs. 44.33%) highlight the need for controlled stoichiometry and purification protocols .

Q. How can computational modeling enhance reaction design for this compound?

Quantum chemical calculations (e.g., reaction path searches) and machine learning can predict optimal reaction conditions. For example, ICReDD’s approach integrates computational screening of transition states with experimental validation, reducing trial-and-error in catalyst/ligand selection . This method accelerates identification of solvent systems (e.g., dioxane/water biphasic mixtures) and temperature gradients .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data may stem from residual solvents or byproducts. Use deuterated solvents for NMR, and employ tandem MS/MS to differentiate isobaric impurities. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How does the chloro substituent influence reactivity in cross-coupling applications?

The 2-chloro group directs electrophilic substitution and stabilizes intermediates during coupling. However, it may sterically hinder transmetallation in Suzuki reactions. Comparative studies with non-chlorinated analogs (e.g., ethyl 2-[4-dioxaborolanylphenyl]acetate) reveal reduced yields, suggesting tailored ligand systems (e.g., SPhos) to mitigate steric effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.